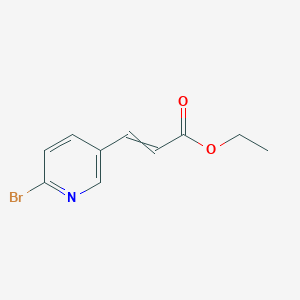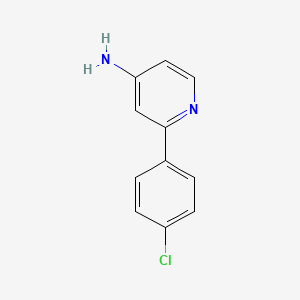![molecular formula C9H20ClNS B1403659 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride CAS No. 1820718-39-5](/img/structure/B1403659.png)
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
“2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820718-39-5 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The IUPAC name of the compound is 2-((isobutylthio)methyl)pyrrolidine hydrochloride . The InChI Code is 1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C9H20ClNS and it has a molecular weight of 209.78 g/mol .Applications De Recherche Scientifique
1. Synthesis and Structural Studies
- The synthesis and crystal structure of compounds closely related to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride have been extensively studied, revealing their potential in forming three-dimensional network structures through various molecular interactions (Lennartson & McKenzie, 2011).
2. Biological and Pharmaceutical Applications
- Pyrrolidines, including those structurally similar to the compound , have significant biological effects and are used in various medical applications, indicating a potential research interest in their synthesis and properties (Żmigrodzka et al., 2022).
3. Chemical Transformations and Reactions
- Studies on the chemical transformations of related sulfanyl compounds have shown unexpected reactions and product formations, highlighting the complex chemistry and potential utility in synthetic chemistry (Nedolya et al., 2018).
4. Spectroscopic Analysis
- Spectroscopic investigations of similar sulfanyl compounds have been conducted to analyze molecular stability, charge delocalization, and potential applications as chemotherapeutic agents (Alzoman et al., 2015).
5. Synthesis of Novel Heterocyclic Systems
- The synthesis of derivatives of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride has been explored for the formation of novel heterocyclic systems, which could have implications in drug design and materials science (Bondarenko et al., 2016).
6. Application in Organic Catalysis
- Derivatives of pyrrolidine, including those structurally similar to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride, have been used as efficient organocatalysts in various chemical reactions, indicating their versatility in synthetic organic chemistry (Singh et al., 2013).
Propriétés
IUPAC Name |
2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJTDNCFAXOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
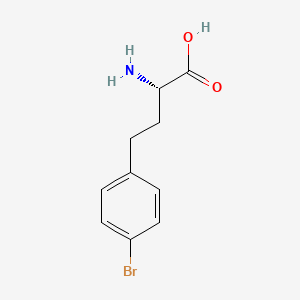
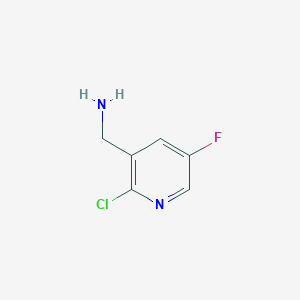
![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)

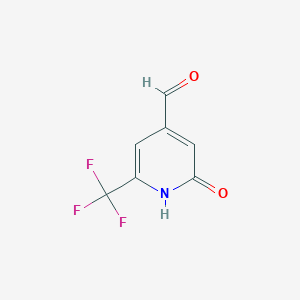
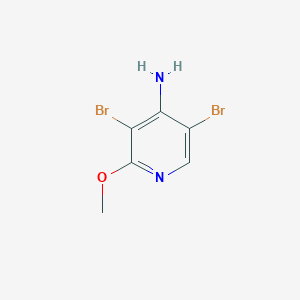
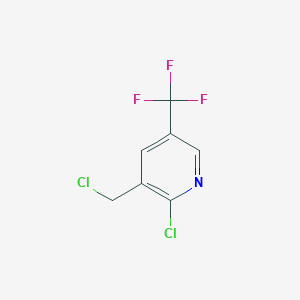
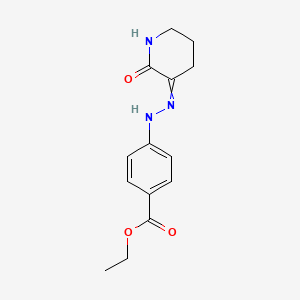
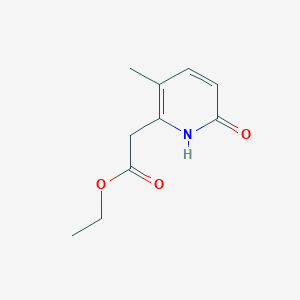
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)
![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)
